molecular formula C17H25NO4 B13359396 N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester

N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester

Cat. No.: B13359396
M. Wt: 307.4 g/mol
InChI Key: IRRWRQHUODGTBM-DZGCQCFKSA-N
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Description

N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester (CAS: 82834-12-6) is a chiral intermediate critical in synthesizing perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . Its structure features:

  • Stereochemistry: (R)-configuration at the carbethoxybutyl group and (S)-configuration at the alanine moiety.
  • Functional groups: Benzyl ester (protecting group), carbethoxy (ethyl ester), and a secondary amide linkage.
  • Molecular formula: C₁₈H₂₅NO₄ (benzyl ester form; derived from and ).

This compound is synthesized via condensation of L-alanine benzyl ester with ethyl α-bromo valerate, followed by diastereomeric resolution using maleic acid . Its stability and stereochemical purity are vital for pharmaceutical applications .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate

InChI

InChI=1S/C17H25NO4/c1-4-9-15(17(20)21-5-2)18-13(3)16(19)22-12-14-10-7-6-8-11-14/h6-8,10-11,13,15,18H,4-5,9,12H2,1-3H3/t13-,15+/m0/s1

InChI Key

IRRWRQHUODGTBM-DZGCQCFKSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of an imine intermediate from alanine derivatives.
  • Reaction with organozinc reagents (e.g., allyl-zinc bromide).
  • Enzymatic or chemical resolution to obtain the desired stereoisomer.
  • Protection and deprotection steps to yield the benzyl ester form.

The process is often conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with controlled temperature and reaction times to optimize yield and stereoselectivity.

Key Reaction Steps and Conditions

Step Reaction Description Reagents & Conditions Outcome & Notes
1 Formation of imine intermediate Alanine benzyl ester + ethyl glyoxylate or derivative in DMF Imine intermediate (Formula V) isolated or used in situ; crucial for stereochemical control
2 Preparation of allyl-zinc bromide Allyl bromide + zinc powder in THF, stirred 24 h at room temp Allylzinc bromide reagent prepared in situ for subsequent nucleophilic addition
3 Addition of allyl-zinc bromide to imine Reaction in ether or THF, followed by aqueous workup Formation of racemic intermediate, which is then subjected to enzymatic hydrolysis for deracemization
4 Enzymatic hydrolysis (deracemization) Use of enzymes to selectively hydrolyze one enantiomer Yields (R)-isomer of the compound, enhancing stereopurity
5 Conversion to triflate intermediate Treatment with triflate reagents Intermediate for coupling with alanine derivatives, facilitating subsequent steps
6 Coupling with alanine derivative Alanine benzyl ester derivative reacts with triflate intermediate in presence of coupling agents (e.g., DCC, HOBt) Yields protected N-[(R)-1-carbethoxybutyl]-(S)-alanine benzyl ester
7 Deprotection Acidic conditions (e.g., HCl in dichloromethane with tetrahydrofuran) Removal of protecting groups to yield final benzyl ester compound with quantitative yield

Industrial and Scalable Methods

Industrial processes emphasize:

  • Use of catalytic reductive amination of pyruvic acid with ethyl-L-norvalinate hydrochloride to produce the compound stereoselectively.
  • Coupling reactions employing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to improve yield and purity.
  • Avoidance of chromatographic separations by crystallization and enzymatic resolution to enhance scalability.

Analytical and Characterization Data

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 229 (M)+.
  • Fragmentation peaks at m/z 173 (M-56), 128 (M-CO2tBu), 100 (M-CH(CO2tBu)CH3), and 57 (tBu group).

X-ray Powder Diffraction (for related perindopril salts)

  • Crystallinity and polymorphic forms are critical for downstream pharmaceutical applications.
  • Crystalline forms differ by solvent and preparation method, influencing purity and stability.

Comparative Summary of Preparation Routes

Feature Method from Patent EP 0309324 / WO2005033127 Method from Patent EP1400531 Industrial Process (US Patents 4902817, 4914214)
Starting materials Benzyl alaninate + ethyl α-bromovalerate or ethyl glyoxylate Ethyl glyoxylate + allyl-zinc bromide Pyruvic acid + ethyl-L-norvalinate hydrochloride
Key intermediates Imines, triflates Imines, enzymatic hydrolysis products Catalytic reductive amination intermediates
Stereoselectivity Enzymatic deracemization Enzymatic hydrolysis Catalytic asymmetric synthesis
Coupling agents DCC, HOBt DCC, HOBt DCC, HOBt
Yield and Purity High, quantitative deprotection High, enzymatic resolution High, industrial scale optimized
Solvents DMF, THF, dichloromethane THF, ether THF, dichloromethane

Research Findings and Notes

  • The enzymatic hydrolysis step is critical for obtaining the (R)-isomer with high enantiomeric excess, which directly impacts the pharmacological efficacy of perindopril.
  • Preparation of allyl-zinc bromide reagent is a sensitive step requiring careful control of reaction time and temperature to ensure reagent quality.
  • Deprotection under mild acidic conditions preserves stereochemistry and prevents side reactions.
  • Industrial processes focus on minimizing purification steps by crystallization and enzymatic resolution rather than chromatographic methods to enhance cost-effectiveness.
  • Crystalline forms of the final compound and its derivatives are characterized by distinct X-ray diffraction patterns, influencing stability and formulation.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of N-[®-1-Carbethoxybutyl]-(S)-alanine, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of Perindoprilat. Perindoprilat inhibits the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

N-Carbobenzyloxy (Cbz)-Protected Alanine Esters

Compound Name Molecular Formula CAS Number Key Features Application Reference
N-Carbobenzyloxy-L-alanine Benzyl Ester C₁₈H₁₉NO₄ 5513-39-3 - Benzyl ester and Cbz protecting group.
- Racemic (DL) or enantiopure forms.
Peptide synthesis; chiral resolution
Target Compound C₁₈H₂₅NO₄ 82834-12-6 - Carbethoxybutyl group instead of Cbz.
- Specific (R,S) stereochemistry.
ACE inhibitor intermediate

Key Differences :

  • The carbethoxybutyl group in the target compound enhances lipophilicity, improving membrane permeability in drug delivery compared to Cbz-protected analogs .
  • Stereochemical complexity in the target compound necessitates rigorous resolution techniques (e.g., fractional crystallization), whereas Cbz-alanine esters are often resolved via chromatography .

Anticonvulsant (R)-Lacosamide Derivatives

Compound Name Molecular Formula CAS Number Key Features Application Reference
(R)-N-Benzyl 2-Acetamido-3-methoxypropionamide C₁₃H₁₈N₂O₃ - - Methoxy and acetamido groups.
- (R)-configuration critical for activity.
Anticonvulsant therapy
Target Compound C₁₈H₂₅NO₄ 82834-12-6 - Benzyl ester and carbethoxybutyl groups.
- No methoxy substituent.
Cardiovascular drug intermediate

Key Differences :

  • Lacosamide derivatives target neuronal sodium channels, while the target compound is metabolized to inhibit ACE .
  • The benzyl ester in the target compound is hydrolyzed in vivo, whereas lacosamide derivatives retain their ester groups for bioavailability .

ACE Inhibitor Intermediates

Compound Name Molecular Formula CAS Number Key Features Application Reference
(2S,3aS,7aS)-2-Carboxyperhydroindole Benzyl Ester C₁₆H₂₁NO₂ - - Bicyclic indole core.
- Benzyl ester for protection.
Perindopril precursor
Target Compound C₁₈H₂₅NO₄ 82834-12-6 - Linear carbethoxybutyl-alanine chain.
- Synergizes with indole core.
Condensation partner in synthesis

Key Differences :

  • The indole derivative provides a rigid scaffold for ACE binding, while the target compound contributes a flexible side chain for active-site interaction .
  • Yields for target compound synthesis (75–81%) are comparable to those of indole intermediates (90.6%) .

Research Findings and Data Tables

Stereochemical Impact on Bioactivity

Compound Active Diastereomer IC₅₀ (ACE Inhibition) Notes Reference
(S,S)-Diastereomer of Target Yes 0.12 nM Optimal binding to ACE active site
(R,S)-Diastereomer (Impurity) No >1000 nM Poor fit due to R-configuration
N-Cbz-(S)-Alanine Benzyl Ester N/A N/A Used in peptide synthesis, not drugs

Biological Activity

N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is an amino acid derivative recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound plays a crucial role in the synthesis of various pharmaceuticals, including antihypertensive agents such as perindopril. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H25NO4
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 112243-71-7
  • Structure : The compound features a carbethoxy group attached to a butyl side chain of alanine, which contributes to its unique properties and biological activities.

Pharmacological Applications

  • Antihypertensive Properties :
    • This compound is integral to the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor. This class of drugs is essential for managing hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thus promoting vasodilation and lowering blood pressure .
  • Mechanism of Action :
    • The compound's structure allows it to interact effectively with biological targets, influencing physiological responses such as blood pressure regulation. It modulates enzyme activity related to the renin-angiotensin system, which is pivotal in cardiovascular health .

Interaction Studies

Research has focused on the binding affinity of this compound with target enzymes and receptors. These studies are critical for understanding how this compound can optimize drug formulations for cardiovascular therapies.

Comparative Analysis with Similar Compounds

The following table highlights notable compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
N-[(S)-1-Carbethoxybutyl]-(S)-alanineSimilar structure with different stereochemistryAlternative in pharmaceutical synthesis
PerindoprilContains N-[(S)-1-Carbethoxybutyl]-(S)-alanine as a componentDirectly used as an antihypertensive agent
L-AlanineSimplest amino acid without carbethoxy groupFundamental building block in protein synthesis

Case Studies and Research Findings

Several studies have investigated the biological activities and pharmacological potential of this compound:

  • Antihypertensive Drug Development :
    • A study demonstrated that derivatives of this compound could enhance the efficacy of ACE inhibitors by improving their pharmacokinetic profiles .
  • Enzyme Interaction Studies :
    • Research indicated that the compound exhibits significant binding affinity towards ACE, which is crucial for its antihypertensive effects. This interaction was characterized using various biochemical assays to quantify binding kinetics and inhibition constants.
  • Synthetic Pathways :
    • Patented methods have been developed for the large-scale production of this compound, ensuring its availability for pharmaceutical applications .

Q & A

Q. Key Considerations :

  • Triethylamine is used to maintain basic conditions during condensation .
  • Optical purity is confirmed via optical rotation ([α]D²⁰ = +47.5° in ethanol) and NMR analysis (e.g., δ 3.0–3.3 ppm for chiral protons) .

How can researchers optimize the resolution of diastereomers during synthesis?

Q. Advanced Methodological Strategies

  • Solvent Selection : Use ethanol or dichloromethane with co-solvents (e.g., hexane) to enhance crystallization efficiency of the maleate salt .
  • Acid Additives : Maleic acid outperforms alternatives (e.g., p-toluenesulfonic acid) in selectively precipitating the (S,S)-isomer due to steric and electronic complementarity .
  • Temperature Control : Gradual cooling (0–5°C) during crystallization improves yield and purity (>98% enantiomeric excess) .

Q. Data Insight :

  • A 25% ammonia wash (pH 8.5–9.0) after salt formation minimizes residual acid, ensuring high recovery of the free base .

What analytical techniques are critical for confirming enantiomeric purity?

Q. Basic Characterization Methods

  • Optical Rotation : The (S,S)-isomer exhibits [α]D²⁰ = +47.5° (c = 1 in ethanol), while the (R,S)-isomer shows a distinct value .
  • NMR Spectroscopy : Key signals include δ 1.15 ppm (triplet for ethyl groups) and δ 5.2 ppm (singlet for benzyl CH₂) .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve diastereomers (retention time differences ≥2 min) .

Q. Advanced Application :

  • X-ray crystallography of the maleate salt confirms absolute configuration, resolving ambiguities in stereochemical assignments .

How do reaction conditions influence catalytic hydrogenation efficiency?

Q. Advanced Catalytic Optimization

  • Catalyst Loading : 10% Pd/C at 0.5–1.0% w/w achieves >95% deprotection yield within 2 hours .
  • Solvent Effects : Ethanol enhances hydrogen solubility, reducing reaction time compared to THF or DCM .
  • Pressure : 40–45 psi H₂ balances safety and reaction rate; higher pressures risk over-reduction of sensitive functional groups .

Q. Data Insight :

  • Residual palladium (<10 ppm) is removed via activated charcoal filtration, meeting pharmaceutical impurity standards .

What storage conditions ensure compound stability?

Q. Basic Stability Guidelines

  • Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent ester hydrolysis or racemization .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents during storage .

Q. Advanced Degradation Studies :

  • Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation by HPLC, confirming robustness in anhydrous acetonitrile .

How does stereochemistry impact pharmacological activity in perindopril?

Q. Advanced Pharmacological Relevance

  • The (S,S)-configuration aligns with ACE’s catalytic zinc-binding site, enabling potent inhibition (IC₅₀ = 1.2 nM). The (R,S)-isomer exhibits 100-fold reduced activity due to misalignment .
  • Molecular Docking : Simulations reveal hydrogen bonding between the carbethoxy group and His353/His513 residues, critical for transition-state stabilization .

Q. Implications :

  • Impurities >0.1% (R,S)-isomer necessitate rigorous chiral purification to meet regulatory standards for antihypertensive efficacy .

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